N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a methyl group, and a pyridin-2-ylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl precursor. This precursor is then reacted with N-methyl-2-(pyridin-2-ylsulfanyl)acetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, while also optimizing reaction times and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
- N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(15(12-16)8-4-2-5-9-15)14(19)11-20-13-7-3-6-10-17-13/h3,6-7,10H,2,4-5,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBLTHFDVCDPST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=CC=CC=N1)C2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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